molecular formula C9H18N2 B1445206 7-Ethyl-2,7-diazaspiro[3.5]nonane CAS No. 1784200-00-5

7-Ethyl-2,7-diazaspiro[3.5]nonane

Cat. No. B1445206
CAS RN: 1784200-00-5
M. Wt: 154.25 g/mol
InChI Key: ACUVZCGKOTXVBG-UHFFFAOYSA-N
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Description

7-Ethyl-2,7-diazaspiro[3.5]nonane, also known as EDSN, is an organic compound belonging to the class of azaspiro compounds . It is a highly versatile compound with numerous applications in the scientific and medical fields.


Synthesis Analysis

The synthesis of diazaspiro nonane derivatives, including 7-Ethyl-2,7-diazaspiro[3.5]nonane, has been improved with higher efficiency and better yield, utilizing malononitrile as the starting material and various chemical reactions.


Molecular Structure Analysis

The molecular weight of 7-Ethyl-2,7-diazaspiro[3.5]nonane is 154.26 . The InChI code is 1S/C9H18N2/c1-2-11-5-3-9(4-6-11)7-10-8-9/h10H,2-8H2,1H3 and the InChI key is ACUVZCGKOTXVBG-UHFFFAOYSA-N .


Chemical Reactions Analysis

The structural analysis of various diazaspiro[4.4]nonane derivatives and their synthesis methodologies have been extensively studied, providing insights into their chemical properties and potential applications.


Physical And Chemical Properties Analysis

The storage temperature for 7-Ethyl-2,7-diazaspiro[3.5]nonane is between 28°C .

Scientific Research Applications

Improved Synthesis Methods

  • Efficient Synthesis Techniques : The synthesis of diazaspiro nonane derivatives, including 7-Ethyl-2,7-diazaspiro[3.5]nonane, has been improved with higher efficiency and better yield, utilizing malononitrile as the starting material and various chemical reactions (Ji Zhiqin, 2004).

Biological and Pharmacological Applications

Chemical Synthesis and Structure

Applications in Organic Chemistry

properties

IUPAC Name

7-ethyl-2,7-diazaspiro[3.5]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-2-11-5-3-9(4-6-11)7-10-8-9/h10H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACUVZCGKOTXVBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CC1)CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Ethyl-2,7-diazaspiro[3.5]nonane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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